molecular formula C18H20N2O3S B2783329 (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1904616-62-1

(E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2783329
CAS No.: 1904616-62-1
M. Wt: 344.43
InChI Key: WNVQRASFAZHFRR-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic small molecule of significant interest in oncology research, designed as a structural analog of known styrylsulfonyl compounds. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Styrylsulfonyl compounds are a recognized class of investigational anticancer agents. Preclinical studies on related molecules have demonstrated potent activity as mitotic inhibitors, leading to cell cycle arrest and the induction of apoptosis in cancer cells . The core pyridine scaffold is a privileged structure in medicinal chemistry, known to contribute favorable properties to drug-like molecules, including improved solubility and the ability to engage in key hydrogen-bonding interactions with biological targets . The structural motif of this compound suggests a potential mechanism of action involving disruption of mitotic processes, making it a valuable tool for probing cell division mechanisms and investigating new pathways for oncological intervention . Researchers can utilize this compound for in vitro studies to explore its specific molecular targets, efficacy, and selectivity profiles.

Properties

IUPAC Name

2-methyl-6-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-15-6-5-9-18(19-15)23-17-10-12-20(14-17)24(21,22)13-11-16-7-3-2-4-8-16/h2-9,11,13,17H,10,12,14H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVQRASFAZHFRR-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine derivative, which is then reacted with a styrylsulfonyl chloride to introduce the styrylsulfonyl group. The final step involves the coupling of this intermediate with 2-methyl-6-hydroxypyridine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups such as halides, alkyl groups, or sulfonates.

Scientific Research Applications

The compound (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a pyridine derivative that has gained attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources to provide a comprehensive overview.

Structure and Composition

  • Molecular Formula : C17H19N3O3S
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 2035019-50-0

Physical Properties

While specific physical properties such as boiling point and melting point are not well-documented, the compound's structure suggests potential solubility in organic solvents due to the presence of both hydrophilic and hydrophobic functional groups.

Medicinal Chemistry

The primary application of (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine lies in its role as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies on pyridine derivatives have shown their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The incorporation of the styrylsulfonyl group may enhance these effects by improving bioavailability and selectivity towards cancer cells.

Neurological Research

The compound's potential as a neuroprotective agent is another area of interest. Pyridine derivatives have been studied for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that certain pyridine-based compounds can protect neuronal cells from oxidative stress-induced damage. The mechanism often involves the modulation of antioxidant pathways and the inhibition of apoptosis, suggesting that (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine could offer similar protective benefits.

Antimicrobial Activity

There is growing evidence supporting the antimicrobial properties of compounds containing pyridine rings. The sulfonyl group may contribute to enhanced activity against various pathogens.

Case Study: Antimicrobial Efficacy

A comparative study on sulfonamide derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety in (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine could potentially enhance this activity through synergistic effects.

Mechanism of Action

The mechanism of action of (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine to three structurally related pyridine derivatives (Table 1), with insights drawn from their substituents, molecular properties, and inferred reactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
(E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine (Target) C₁₉H₂₀N₂O₃S 356.44 Styrylsulfonyl, pyrrolidine, pyridine Electron-withdrawing sulfonyl group
2-methyl-6-(5-methyl-2-thiazolin-2-ylamino)pyridine C₁₀H₁₃N₃S 207.29 Thiazoline, pyridine Sulfur-containing heterocycle
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₀H₃₃FN₂O₂Si 392.58 Silyl ether, fluoropyridine, oxime Lipophilic silyl protecting group
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 234.30 Methoxy, pyrrolidine, ketone Electron-donating methoxy group

Key Observations:

Electronic Effects: The target compound’s styrylsulfonyl group is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating methoxy group in 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone .

Steric and Solubility Properties :

  • The tert-butyldimethylsilyl (TBDMS) group in the silyl-protected analog confers significant lipophilicity, likely improving membrane permeability but reducing aqueous solubility . In contrast, the target’s sulfonyl group may enhance solubility in polar solvents.

Biological Relevance :

  • Sulfonamide-containing compounds (e.g., the target) are frequently associated with enzyme inhibition due to sulfonyl groups mimicking natural substrates. Thiazoline derivatives, however, are more commonly linked to antimicrobial activity .

Research Findings and Implications

While direct studies on the target compound are absent in the provided evidence, extrapolations from analogs suggest:

  • Synthetic Accessibility : Commercial availability of silyl- and methoxy-substituted pyridines (e.g., compounds in ) implies feasible synthetic routes for the target via sulfonylation and coupling reactions.
  • Structure-Activity Relationships (SAR) : The styrylsulfonyl group’s bulk and polarity may hinder binding to compact active sites compared to smaller substituents like thiazoline or methoxy groups.
  • Thermodynamic Stability : High nitrogen/oxygen content in similar compounds (e.g., ) correlates with strong intermolecular hydrogen bonding, which could stabilize the target in crystalline or biological environments.

Biological Activity

(E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, featuring a pyridine core with a styrylsulfonyl moiety and a pyrrolidinyl group, suggests various pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure

The compound can be represented as follows:

 E 2 methyl 6 1 styrylsulfonyl pyrrolidin 3 yl oxy pyridine\text{ E 2 methyl 6 1 styrylsulfonyl pyrrolidin 3 yl oxy pyridine}

Synthesis

The synthesis of (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridine Core : Starting from a suitable pyridine precursor.
  • Attachment of the Pyrrolidinyl Group : This involves reacting the pyridine with a pyrrolidine derivative.
  • Introduction of the Styrylsulfonyl Group : Achieved through reaction with styrylsulfonyl chloride.

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibit significant anticancer activity. For instance, derivatives containing styrylsulfonyl groups have shown potential in inducing apoptosis and mitotic arrest in cancer cells .

Neurotropic Activity

Research has also explored the neurotropic properties of pyridine derivatives. Compounds with similar structures have demonstrated anticonvulsant, anxiolytic, and antidepressant effects. For example, studies on thioalkyl derivatives of pyridine revealed high anticonvulsant activity and significant anxiolytic effects, suggesting that (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine may also possess similar neuroactive properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Substituent Effect on Activity
Styrylsulfonyl GroupEnhances anticancer activity
Pyrrolidinyl GroupIncreases neurotropic effects
Methyl Group at Position 2Modulates pharmacokinetic properties

The presence of the styrylsulfonyl group appears to enhance the compound's ability to interact with biological targets effectively, while modifications to the pyrrolidinyl group can influence its neuropharmacological profile.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that related compounds induced apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents against cancer .
  • Neuropharmacology : Another investigation into thioalkyl derivatives showed that they exhibited significant anxiolytic effects, outperforming traditional anxiolytics like diazepam in specific assays . This suggests that (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine may also be effective in treating anxiety disorders.

Q & A

Q. What are the key synthetic routes for (E)-2-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Preparation of the pyrrolidine-3-ol intermediate via nucleophilic substitution or ring-closing metathesis.
  • Step 2 : Sulfonylation of the pyrrolidine nitrogen using styrylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Coupling the sulfonylated pyrrolidine to 2-methyl-6-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to ensure stereochemical fidelity .
  • Characterization : Intermediates are validated via 1H^1H/13C^{13}C NMR and LC-MS. For example, the (E)-configuration of the styrylsulfonyl group is confirmed using NOESY to verify spatial proximity of key protons .

Q. How is the purity and stability of this compound assessed during storage?

  • Methodological Answer :
  • Purity : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is employed. A purity threshold of ≥95% is recommended for biological assays .
  • Stability : Accelerated stability studies (40°C/75% RH for 1 month) monitor degradation via LC-MS. The sulfonyl group’s hydrolytic sensitivity necessitates storage in anhydrous conditions (e.g., desiccated at -20°C) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the styrylsulfonyl group to the pyrrolidine ring?

  • Methodological Answer :
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) as a catalyst enhances sulfonylation efficiency by reducing side reactions (e.g., sulfonate ester formation) .
  • Solvent Optimization : Polar aprotic solvents like acetonitrile improve reagent solubility and reaction kinetics compared to THF or DCM .
  • In Situ Monitoring : ReactIR spectroscopy tracks the consumption of styrylsulfonyl chloride, enabling real-time adjustments to reaction time (typically 4–6 hours) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC50 values in kinase inhibition assays)?

  • Methodological Answer :
  • Assay Standardization : Control for buffer composition (e.g., ATP concentration in kinase assays) and cell line variability (e.g., HEK293 vs. HeLa) .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamides) that may competitively inhibit targets .
  • Structural Dynamics : Molecular dynamics simulations (e.g., using GROMACS) model conformational changes in the pyrrolidine ring that alter binding pocket accessibility .

Q. What advanced techniques validate the compound’s stereochemistry and electronic properties?

  • Methodological Answer :
  • X-ray Crystallography : Resolves the (E)-configuration of the styrylsulfonyl group and pyridine-pyrrolidine dihedral angles .
  • DFT Calculations : Gaussian 09 simulations predict electron-density distribution, highlighting the sulfonyl group’s electron-withdrawing effects on the pyridine ring’s reactivity .
  • Circular Dichroism (CD) : Confirms enantiomeric purity if chiral centers are present in intermediates .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to account for off-target effects?

  • Methodological Answer :
  • Multi-Parametric Assays : Combine target-specific assays (e.g., kinase inhibition) with broad-spectrum profiling (e.g., Eurofins Panlabs® screening) to identify off-target interactions .
  • Negative Controls : Include structurally analogous compounds lacking the sulfonyl group (e.g., styryl ether derivatives) to isolate the sulfonamide’s contribution to activity .

Q. What analytical workflows address discrepancies in solubility measurements across solvents?

  • Methodological Answer :
  • Solvent Matrix : Test solubility in DMSO (for stock solutions) and PBS (for biological assays) using nephelometry to detect precipitation .
  • Co-Solvency Approaches : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility while maintaining structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.